molecular formula C16H24O B15347024 1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone CAS No. 7505-99-9

1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone

Cat. No.: B15347024
CAS No.: 7505-99-9
M. Wt: 232.36 g/mol
InChI Key: DJIJJFMTWUCSTI-UHFFFAOYSA-N
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Description

1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone is a complex organic compound with a unique structure It is characterized by a phenanthrene core that is fully hydrogenated, making it a dodecahydro derivative

Preparation Methods

The synthesis of 1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone typically involves multi-step organic reactions. One common method includes the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions, followed by the introduction of an ethanone group through Friedel-Crafts acylation. Industrial production methods may involve catalytic hydrogenation using palladium or platinum catalysts to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the phenanthrene core, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include alcohols, ketones, and substituted phenanthrene derivatives.

Scientific Research Applications

1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds to 1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthren-9-yl)ethanone include other hydrogenated phenanthrene derivatives, such as:

Properties

CAS No.

7505-99-9

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

1-(1,2,3,4,4a,4b,5,6,7,8,8a,10a-dodecahydrophenanthren-9-yl)ethanone

InChI

InChI=1S/C16H24O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h10,12-15H,2-9H2,1H3

InChI Key

DJIJJFMTWUCSTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2CCCCC2C3C1CCCC3

Origin of Product

United States

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